molecular formula C20H14N2O2 B2665276 N,3-diphenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-24-8

N,3-diphenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2665276
CAS No.: 887349-24-8
M. Wt: 314.344
InChI Key: HXDYFYMTMBIZIB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Core Structure & Research Context: N,3-Diphenyl-2,1-benzoxazole-5-carboxamide is a synthetic derivative based on the benzoxazole heterocyclic scaffold. The benzoxazole moiety is a privileged structure in medicinal chemistry, recognized as a key pharmacophore in numerous compounds with significant biological activity . This compound features a benzoxazole core substituted at the 3- and 5-positions with phenyl and carboxamide groups, respectively, a structural pattern that has been associated with a range of valuable biological properties in scientific literature . Potential Research Applications & Value: Benzoxazole derivatives are extensively investigated in pharmaceutical research for their potential as antimicrobial and anticancer agents. Studies on structurally similar 3-(2-benzoxazol-5-yl)alanine derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis ) and antifungal properties against pathogens like Candida albicans . Furthermore, research indicates that many benzoxazole analogues exhibit cytotoxic effects and can show selective toxicity toward various cancer cell lines, including breast, lung, liver, and prostate cancers, making them promising candidates for the development of novel anticancer therapeutics . The specific substitution pattern on the benzoxazole core, particularly at the 2- and 5-positions, is critical for biological activity and is a key area of structure-activity relationship (SAR) investigation . Handling & Disclaimer: This compound is intended for research purposes in a controlled laboratory environment. Researchers should consult the Safety Data Sheet (SDS) prior to use. The information presented here is based on the known properties of the benzoxazole chemical class and is provided for informational purposes only. It is not intended to imply the specific confirmed activity of this exact compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-diphenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(21-16-9-5-2-6-10-16)15-11-12-18-17(13-15)19(24-22-18)14-7-3-1-4-8-14/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDYFYMTMBIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of N,3 Diphenyl 2,1 Benzoxazole 5 Carboxamide

Synthetic Approaches to Benzoxazole-5-carboxamide Core Structures

The synthesis of the benzoxazole (B165842) core, specifically the 2,1-benzoxazole or anthranil (B1196931) isomer, is a pivotal step. This structure is distinct from the more commonly synthesized 1,3-benzoxazole isomer. Methodologies have evolved from traditional multi-step routes to more efficient modern techniques.

Classical Cyclization Strategies of Precursors

Historically, the formation of the 2,1-benzoxazole (anthranil) ring relied on the intramolecular cyclization of suitably substituted nitroarenes. These methods often involve the reduction of a nitro group positioned ortho to a carbonyl-containing side chain. For instance, the condensation of nitroarenes with compounds containing active methylene (B1212753) groups, such as arylacetonitriles, in the presence of a strong base like sodium hydroxide, can yield 3-aryl-2,1-benzisoxazoles researchgate.net. Another classical approach involves the thermal or photochemical decomposition of 2-azidobenzaldehydes or 2-azidophenyl ketones, which generates a nitrene intermediate that subsequently cyclizes to form the anthranil ring. While foundational, these methods can be limited by harsh reaction conditions, the use of toxic reagents, and a restricted substrate scope rsc.org.

Advanced Reaction Pathways for Benzoxazole Ring Formation

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzoxazole ring system. These pathways often offer milder conditions, higher yields, and greater functional group tolerance.

It is crucial to distinguish that the condensation of 2-aminophenol (B121084) derivatives with carboxylic acids, aldehydes, or their derivatives is the hallmark strategy for synthesizing the 1,3-benzoxazole isomer, not the 2,1-benzoxazole core of the target molecule nih.govmdpi.comnih.gov. These reactions are typically acid-catalyzed and proceed through the formation of a Schiff base (an imine) between the 2-aminophenol and the carbonyl compound, followed by an intramolecular cyclization and dehydration/aromatization to yield the 1,3-benzoxazole ring nih.govnih.gov. A wide array of catalysts, including Brønsted acids, Lewis acids, ionic liquids, and metal nanocatalysts, have been developed to promote this transformation under increasingly mild and green conditions nih.gov.

For the target 2,1-benzoxazole (anthranil) skeleton, analogous condensation strategies start from different precursors. A general and effective method involves the reaction of nitroarenes with benzylic C-H acids, such as phenylacetonitriles or benzyl (B1604629) sulfones, promoted by a combination of strong bases and silylating agents researchgate.net. This approach facilitates the addition of the carbanion to the nitroarene at the ortho-position, followed by cyclization and elimination to form the 3-substituted anthranil ring system researchgate.net.

Oxidative cyclization represents a powerful and atom-economical approach primarily for the synthesis of 1,3-benzoxazoles. These methods often involve the reaction of 2-aminophenols with aldehydes or alcohols under oxidative conditions, using oxidants like oxygen (from air), iodine, or various metal catalysts nih.govijpbs.com.

For the formation of the 2,1-benzoxazole ring, advanced electrochemical methods have been developed. One such technique involves an electrochemically mediated selenium-catalyzed cyclization of o-nitrophenylacetylenes organic-chemistry.org. In this process, anodically generated selenium cations activate the alkyne functionality, prompting the nitro group to participate in an intramolecular cyclization to form the 2,1-benzoxazole ring without the need for traditional chemical oxidants organic-chemistry.org. This method is noted for its broad substrate compatibility and environmentally friendly profile organic-chemistry.org.

Table 1: Comparison of Advanced Synthetic Methods for Benzoxazole Cores
MethodIsomer FormedTypical PrecursorsKey Reagents/ConditionsReference
Catalytic Condensation1,3-Benzoxazole2-Aminophenol, Aldehydes/AcidsAcid catalysts (Brønsted/Lewis), Metal catalysts, O₂, heat nih.gov
Tf₂O-Promoted Activation1,3-Benzoxazole2-Aminophenol, Tertiary AmidesTf₂O, 2-Fluoropyridine nih.gov
Base-Promoted Condensation2,1-BenzoxazoleNitroarenes, Benzylic C-H acidsStrong base (e.g., t-BuOK), Silylating agents researchgate.net
Electrochemical Cyclization2,1-Benzoxazoleo-NitrophenylacetylenesDiphenyl diselenide catalyst, Constant potential electrolysis organic-chemistry.org

Formation of the Carboxamide Linkage

The introduction of the N-phenyl-5-carboxamide functional group is a critical step in the synthesis of the final target molecule. This transformation is typically achieved by forming an amide bond between a 5-carboxy-substituted benzoxazole derivative and an amine.

A common and direct method involves the reaction of a benzoxazole bearing a carboxylic acid at the 5-position with aniline (B41778). This reaction usually requires an activating agent or "coupling reagent" to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine luxembourg-bio.com. Standard coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) luxembourg-bio.com.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with the amine. For example, a synthetic route for a series of (1,3-benzoxazole)-5-carboxamides involved the reaction of a 2-substituted-5-carbomethoxy benzoxazole (a methyl ester) with various secondary amines to form the desired amide products nih.gov. Similarly, benzoxazole-2-carbonyl chloride has been used as a key intermediate, which is then reacted with a nucleophile like hydrazine (B178648) hydrate (B1144303) to form a hydrazide, a precursor to other functional groups koreascience.kr. The use of polyphosphoric acid (PPA) is also reported to facilitate the condensation between a benzoxazole-hydrazide and a carboxylic acid to form a new heterocyclic system attached to the benzoxazole core koreascience.kr.

Table 2: Selected Methods for Carboxamide Formation on Benzoxazole Scaffolds
Starting MaterialReagentProductTypical ConditionsReference
5-Carbomethoxy-benzoxazoleSecondary Amine5-Carboxamide derivativeDirect reaction, often with heating nih.gov
Benzoxazole-2-carboxylic acidThionyl chloride, then HydrazineBenzoxazole-2-carboxylic acid hydrazideTwo-step process, reflux koreascience.kr
5-Amino-benzoxazoleAcylating agent (e.g., propionyl chloride derivative)5-Amido-benzoxazoleStandard acylation conditions nih.gov
Carboxylic acidAmine (general)AmideCoupling reagents (e.g., DCC) luxembourg-bio.com

Specific Synthetic Routes for N,3-diphenyl-2,1-benzoxazole-5-carboxamide

A potential retrosynthetic analysis suggests the final amide bond formation between a 3-phenyl-2,1-benzoxazole-5-carboxylic acid derivative and aniline as a key final step. The synthesis of the 3-phenyl-2,1-benzoxazole-5-carboxylic acid intermediate would be the core challenge.

A feasible forward synthetic approach could be envisioned as follows:

Starting Material Selection : The synthesis could begin with a substituted nitrobenzene, for example, 4-methyl-2-nitrobenzoic acid. The methyl group can be later functionalized, and the benzoic acid will become the precursor to the carboxamide.

Formation of the 3-Phenyl-2,1-benzoxazole Core : The 4-methyl-2-nitrobenzoic acid could be converted to a ketone, for example, via reaction of its acid chloride with benzene (B151609) under Friedel-Crafts conditions to yield 4-methyl-2-nitrobenzophenone. Intramolecular reductive cyclization of this o-nitroketone, for instance using a reducing agent like tin(II) chloride, would yield 5-methyl-3-phenyl-2,1-benzoxazole.

Functionalization at the 5-Position : The methyl group at the 5-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 3-phenyl-2,1-benzoxazole-5-carboxylic acid.

Amide Bond Formation : The resulting carboxylic acid can then be activated, for example, by converting it to its acid chloride using thionyl chloride (SOCl₂). The subsequent reaction of this activated intermediate with aniline in the presence of a base (like pyridine (B92270) or triethylamine) would yield the final target compound, this compound.

An alternative advanced strategy for introducing the 3-phenyl group could involve the C-H arylation of a pre-formed 2,1-benzoxazole-5-carboxylic acid ester, using palladium catalysis or electrophilic aromatic substitution strategies, though functional group compatibility would need to be carefully considered rsc.org.

Multi-step Synthetic Sequences

The construction of this compound is not typically achieved in a single step but rather through a logical sequence of reactions. A plausible synthetic pathway involves the initial formation of a functionalized 3-phenyl-2,1-benzisoxazole core, followed by the elaboration of the carboxamide side chain at the 5-position.

One common strategy for forming the 2,1-benzisoxazole ring is through the cyclization of ortho-substituted nitroarenes. For instance, a synthetic route can commence from an appropriately substituted o-nitroaryl precursor. A key method involves the reaction of diethyl α-(o-nitroaryl)benzylphosphonates, which upon treatment with a base, undergo cyclization to yield 3-phenyl-2,1-benzisoxazoles in high yields. chem-soc.si This approach directly installs the required 3-phenyl substituent.

A hypothetical multi-step sequence to the target molecule could be envisioned as follows:

Preparation of a Key Intermediate : Starting with a 4-substituted-2-nitrobenzaldehyde, where the 4-substituent is a group convertible to a carboxylic acid (e.g., a nitrile or a protected carboxyl group).

Formation of the 3-Phenyl Group Precursor : The aldehyde can be converted to a stilbene (B7821643) derivative via a Wittig or Horner-Wadsworth-Emmons reaction with benzylphosphonium salt or diethyl benzylphosphonate, respectively.

Cyclization to form the 2,1-Benzisoxazole Ring : Reductive cyclization of the o-nitro stilbene derivative or related o-nitrophenyl ketone can be induced using various reagents (e.g., tin(II) chloride, sodium azide) to form the 3-phenyl-2,1-benzisoxazole core. Alternative methods include the spontaneous cyclization of ortho-azidocarbonyl compounds, which proceeds with the release of nitrogen gas to afford the 2,1-benzisoxazole. researchgate.net

Functional Group Transformation : The substituent at the 5-position is converted into a carboxylic acid. For example, a nitrile group (-CN) can be hydrolyzed under acidic or basic conditions.

Amide Formation : The resulting 3-phenyl-2,1-benzoxazole-5-carboxylic acid is coupled with aniline to form the final N-phenyl carboxamide. This final step is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aniline. Alternatively, standard peptide coupling reagents (e.g., DCC, HATU) can be used to directly form the amide bond.

Exploration of Precursor Functionalization

The diversity and complexity of the final molecule are dictated by the functional groups present on the initial precursors. Strategic functionalization of the starting materials is paramount for an efficient synthesis.

Benzene Ring Precursors : The synthesis typically begins with a substituted benzene ring that will become the fused benzene portion of the benzisoxazole. To achieve the desired 5-carboxamide substitution, precursors such as 4-cyano-2-nitrotoluene or 4-carboxy-2-nitrobenzaldehyde are logical starting points. The nitro group is crucial for many cyclization strategies that form the N-O bond of the isoxazole (B147169) ring. acs.orgnih.gov Methods starting from o-(trimethylsilyl)aryl triflates can also be used to generate a benzyne (B1209423) intermediate, which then undergoes cycloaddition to form the heterocyclic core. nih.gov This allows for flexibility in the substitution pattern of the benzene ring.

Precursors for the 3-Phenyl Group : The phenyl group at the 3-position can be introduced in several ways. One elegant method involves the [3+2] cycloaddition of an aryne with a nitrile oxide generated in situ from a chlorooxime. nih.gov Using benzaldehyde (B42025) to prepare the initial chlorooxime directly installs the 3-phenyl substituent. Another powerful method involves the use of diethyl α-(o-nitroaryl)benzylphosphonates, where the benzyl group serves as the direct precursor to the 3-phenyl moiety upon base-induced cyclization. chem-soc.si

Precursors for the N-Phenyl Carboxamide : The N-phenyl carboxamide functionality is generally installed in the final stages of the synthesis. The primary precursor is 3-phenyl-2,1-benzoxazole-5-carboxylic acid. This acid is then activated and reacted with aniline. The choice of activating agent can be critical to ensure high yield and purity. The use of o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) represents a transition-metal-free method for the N-arylation of amides, providing an alternative route if the amide is formed with a different, more easily removable N-substituent first. organic-chemistry.orgnih.gov

Green Chemistry Approaches in Benzoxazole Carboxamide Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally friendly synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. eurekaselect.combenthamdirect.com The technique relies on the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. benthamdirect.com

While conventional methods for synthesizing benzoxazoles often require high temperatures and long reaction times, microwave-assisted protocols can achieve the same transformations in minutes. researchgate.net For example, the direct coupling of carboxylic acids with 2-aminophenol to form 1,3-benzoxazoles has been successfully achieved under solvent-free microwave conditions. researchgate.net This methodology could be adapted for the final cyclization step in the synthesis of the 2,1-benzisoxazole core, potentially offering a more efficient and cleaner reaction profile. The combination of microwave heating with solid-supported reagents has also been developed for a one-pot, two-step synthesis of substituted benzoxazoles. electronicsandbooks.com

Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazole Derivatives

ReactantsCatalyst/ConditionsTimeYieldReference
2-Aminophenol, Carboxylic AcidsSolvent-free, Catalyst-free, MW5-20 min72-94% researchgate.net
2-Aminophenols, Benzaldehydes[CholineCl][Oxalic Acid], MW15 min81-95% mdpi.com
Polymer-bound esters, 2-AminophenolSolid-supported reagents, MW10-20 min55-85% electronicsandbooks.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. The physical phenomenon responsible for its effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.

Ultrasound irradiation has been successfully employed for the one-pot synthesis of isoxazolines and benzoxazole derivatives. ias.ac.innih.gov These methods often feature mild reaction conditions, short reaction times, and high yields. For instance, a facile synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes has been developed using a reusable resin catalyst under ultrasonic irradiation in ethanol. ias.ac.in Similarly, the synthesis of isoxazole-scaffolds via multicomponent reactions is significantly accelerated by ultrasound, often in aqueous or green solvents. mdpi.com The application of this technique could prove beneficial for various steps in the synthesis of this compound, particularly for cycloaddition or condensation reactions.

Table 2: Examples of Ultrasound-Assisted Synthesis of Related Heterocycles

Product TypeReactantsCatalyst/SolventTimeYieldReference
Benzoxazoleso-Aminocardanol, AldehydesIndion 190 resin / Ethanol25-45 min85-94% ias.ac.in
Benzoxazoles/Benzothiazoleso-Aminophenol, AldehydesLAIL@MNP / Solvent-free30 minup to 90% nih.gov
Sulfonamides-IsoxazolinesAldehydes, Hydroxylamine, AlkenesTCCA / EtOH-water10-25 min72-93% nih.gov

Mechanochemical Methods

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This solvent-free approach is inherently green, as it eliminates the environmental impact and cost associated with solvent use and disposal. The mechanical energy provided by grinding can induce chemical transformations by bringing reactants into close contact and breaking crystal lattices.

This technique has been effectively used for the synthesis of related 1,3-benzazoles. An efficient and catalyst-free mechanochemical route for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles has been developed using a simple mortar and pestle. rsc.org The reactions proceed rapidly at room temperature, require no complex work-up, and produce high yields of the desired products. Given the similarity in the core condensation and cyclization steps, it is highly probable that mechanochemical methods could be adapted for the synthesis of the 2,1-benzisoxazole scaffold, representing a significant step towards a more sustainable manufacturing process.

Deep Eutectic Solvents (DES) Applications

Deep Eutectic Solvents (DES) are emerging as a new class of green solvents with significant potential in organic synthesis. mdpi.com A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or oxalic acid), which, when mixed in a specific ratio, form a eutectic with a melting point much lower than that of the individual components. mdpi.comdntb.gov.ua They are attractive alternatives to traditional volatile organic compounds due to their low toxicity, biodegradability, low cost, and simple preparation. researchgate.net

DES can act as both the solvent and the catalyst for a reaction. Their use has been demonstrated in a wide variety of heterocyclic syntheses. researchgate.netrsc.org For example, the synthesis of benzoxazoles via the cyclization of 2-aminophenols and benzaldehydes has been efficiently catalyzed by a choline chloride/oxalic acid DES, particularly when combined with microwave irradiation. mdpi.com The DES was found to be easily recoverable and could be reused multiple times without a significant loss of activity, highlighting the economic and environmental benefits of this approach.

Table 3: Applications of Deep Eutectic Solvents (DES) in Heterocyclic Synthesis

DES CompositionReaction TypeKey AdvantagesReference
Choline Chloride / UreaSynthesis of Chalcones & PyrazolinesGreener solvent, good yields researchgate.net
Choline Chloride / Oxalic AcidBenzoxazole Synthesis (MW-assisted)Dual catalyst/solvent, recyclable mdpi.com
Guanidinium Chloride / UreaDomino synthesis of fused imidazolesRecyclable, high atom-economy rsc.org
Choline Chloride / GlycerolMulticomponent synthesis of imidazolesEco-friendly, biodegradable mdpi.com

Chemical Transformations and Derivatizations Involving the this compound Framework

The derivatization of the this compound scaffold can be approached by targeting its primary reactive sites. These include the benzoxazole ring system, which is amenable to electrophilic substitution and ring-opening reactions, and the N,N-diphenyl carboxamide moiety, which can undergo modifications such as hydrolysis and reduction.

The 2,1-benzoxazole, or anthranil, ring system is a key area for chemical modification. One of the notable reactions of the anthranil scaffold is electrophilic aromatic substitution, which has been shown to occur preferentially at the C3 position. researchgate.netrsc.org This regioselectivity allows for the introduction of various substituents, thereby enabling the synthesis of a diverse range of derivatives. For instance, in the presence of a suitable activator such as triflic anhydride (B1165640) (Tf₂O), the anthranil ring can react with arenes to yield 3-aryl anthranils. researchgate.netrsc.org

The N-O bond within the 2,1-benzoxazole ring is susceptible to cleavage under certain conditions, leading to ring-opening or rearrangement reactions. For example, transition metal-catalyzed reactions can facilitate the cleavage of this bond, opening pathways to more complex heterocyclic structures. One such transformation is the Cu/Ag-catalyzed annulation of anthranils with 3-aryl-2H-azirines, which proceeds through the cleavage of both the N-O bond of the anthranil and the N-C2 bond of the azirine to form (quinazolin-2-yl)methanone derivatives.

Table 1: Plausible Reactions at the 2,1-Benzoxazole Ring of this compound
Reaction TypeReagents and ConditionsPotential ProductReference
Electrophilic Aromatic Substitution (Arylation)Arene, Triflic Anhydride (Tf₂O)3-Aryl-N,3-diphenyl-2,1-benzoxazole-5-carboxamide researchgate.netrsc.org
Ring-Opening/Annulation3-Aryl-2H-azirine, Cu(OAc)₂, AgSbF₆Quinazolinone derivative

The N,N-diphenyl carboxamide group offers several avenues for chemical modification, primarily through reactions targeting the amide bond itself. The two principal transformations are hydrolysis and reduction.

Amide hydrolysis, which can be carried out under acidic or basic conditions, results in the cleavage of the amide bond to yield a carboxylic acid and a secondary amine. In the case of this compound, hydrolysis would lead to the formation of 3-phenyl-2,1-benzoxazole-5-carboxylic acid and diphenylamine. The conditions for amide hydrolysis can be quite harsh, often requiring elevated temperatures and strong acids or bases.

Reduction of the amide functionality provides a route to amines. Tertiary amides, such as the N,N-diphenyl carboxamide moiety, can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the carboxamide group into a diphenylaminomethyl group.

Table 2: Potential Modifications of the N,N-diphenyl Carboxamide Moiety
Reaction TypeReagents and ConditionsPotential ProductReference
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl), heat3-Phenyl-2,1-benzoxazole-5-carboxylic acid and Diphenylamine
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH), heatSodium 3-phenyl-2,1-benzoxazole-5-carboxylate and Diphenylamine
ReductionLithium aluminum hydride (LiAlH₄) followed by aqueous workup(3-Phenyl-2,1-benzoxazol-5-yl)(diphenylamino)methane

Rearrangement reactions are fundamental in the synthesis of various heterocyclic frameworks, including benzoxazoles. While the direct synthesis of this compound is not extensively detailed, several named rearrangement reactions are pivotal in the formation of the broader benzoxazole and related heterocyclic families.

The Meyer-Schuster rearrangement has been implicated in the synthesis of anthranils from 3-(2-azidoaryl) substituted propargyl alcohols. rsc.org This reaction proceeds via an oxidative radical cyclization, offering a pathway to the 2,1-benzoxazole core.

The Beckmann rearrangement is a well-established method for converting oximes into amides. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While typically employed for the synthesis of amides and lactams, variations of this rearrangement can be utilized in the formation of benzoxazole rings. For instance, a Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines, mediated by NaOCl, can lead to the formation of 2-substituted 1,3-benzoxazoles. organic-chemistry.org This highlights the utility of rearrangement of oxime-derived intermediates in constructing the benzoxazole scaffold, although it leads to a different isomer.

The Hofmann rearrangement of primary amides is a classical method for the synthesis of primary amines with one fewer carbon atom. nih.govquora.com This reaction is particularly relevant in the synthesis of anthranilic acids from phthalimides, which are important precursors for various nitrogen-containing heterocycles. nih.govquora.com

The Schmidt reaction provides another route to amines and amides from carbonyl compounds and hydrazoic acid. wikipedia.orgorganic-chemistry.org This rearrangement proceeds through an azide (B81097) intermediate and can be used to construct amide linkages within heterocyclic systems.

Finally, the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution, is a valuable tool for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. nih.gov

Table 3: Relevant Rearrangement Reactions in the Synthesis of Benzoxazole and Related Heterocycles
Rearrangement ReactionStarting MaterialKey Intermediate/TransformationProduct TypeReference
Meyer-Schuster Rearrangement3-(2-Azidoaryl) substituted propargyl alcoholsOxidative radical cyclizationAnthranils (2,1-Benzoxazoles) rsc.org
Beckmann RearrangementOximesMigration of a group anti to the leaving group on nitrogenAmides/Lactams (can be adapted for 1,3-benzoxazoles) wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org
Hofmann RearrangementPrimary amidesIsocyanate intermediatePrimary amines (precursors to heterocycles) nih.govquora.com
Schmidt ReactionCarbonyl compounds and azidesMigration of a group from carbon to nitrogenAmines/Amides wikipedia.orgorganic-chemistry.org
Smiles RearrangementBenzoxazole-2-thiol derivativesIntramolecular nucleophilic aromatic substitutionN-Substituted 2-aminobenzoxazoles nih.gov

An extensive search for scientific literature containing experimental spectroscopic data for the specific chemical compound This compound has been conducted. Despite thorough investigation across multiple queries and analysis of numerous research articles on related benzoxazole, isoxazole, and carboxamide derivatives, no specific Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or advanced NMR data for the requested compound could be located in the available resources.

The provided search results contain valuable spectroscopic information for structurally similar but distinct molecules, such as 3,5-diphenylisoxazole-4-carboxamides and other substituted benzoxazoles. However, due to critical differences in the core heterocyclic structure (isoxazole vs. benzoxazole) and the specific substitution patterns, this data cannot be accurately applied to this compound.

Given the strict requirement to focus solely on the chemical compound specified in the subject and to adhere rigidly to the provided outline with scientifically accurate data, it is not possible to generate the requested article at this time. The creation of such an article would require access to published experimental data that does not appear to be publicly available through the conducted searches. Therefore, the content for the outlined sections on the spectroscopic and structural elucidation of this compound cannot be produced.

Advanced Spectroscopic and Structural Elucidation of N,3 Diphenyl 2,1 Benzoxazole 5 Carboxamide

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For N,3-diphenyl-2,1-benzoxazole-5-carboxamide (C₂₀H₁₄N₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for unequivocally identifying the compound and distinguishing it from isomers.

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is ionized and breaks apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecule's structural connectivity. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the phenyl groups, and fragmentation of the benzoxazole (B165842) core. The resulting mass spectrum would display a unique pattern of peaks corresponding to these fragments, serving as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This provides insights into the molecule's electronic structure and conjugation.

Electronic Absorption Spectra and Electronic Transitions

The UV-Vis absorption spectrum of this compound would be expected to show distinct absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.netscielo.br The extended conjugation provided by the diphenyl and benzoxazole systems would likely result in absorption maxima (λmax) in the UVA range (315-400 nm). scielo.br The precise wavelengths and molar absorptivity coefficients (ε) would be characteristic of its specific electronic structure.

Fluorescence and Emission Properties, including Stokes Shift

Many benzoxazole derivatives are known to be fluorescent. scispace.comfrontiersin.org Upon absorbing light, this compound would potentially emit light at a longer wavelength, a phenomenon known as fluorescence. The emission spectrum would be recorded to determine the wavelength of maximum emission (λem). The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift. frontiersin.orgnih.gov A large Stokes shift is often a desirable property in fluorescent molecules to minimize self-absorption. nih.gov The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, would also be a key parameter to characterize its emission properties. frontiersin.org

X-ray Crystallography for Absolute Molecular Structure Determination

While the analytical framework for the complete characterization of this compound is well-established, specific experimental data remains absent from the current body of scientific literature. The synthesis and detailed spectroscopic and structural elucidation of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. This method allows for the accurate measurement of unit cell dimensions, bond lengths, and bond angles, providing an unambiguous structural confirmation of the molecule.

While a complete crystallographic dataset for this compound is not publicly available, analysis of closely related benzoxazole and isoxazole (B147169) carboxamide structures provides representative data for understanding its key structural features. nih.govresearchgate.netnih.gov For instance, crystallographic studies on similar heterocyclic compounds reveal detailed information about their solid-state structure. nih.govrsc.org

Representative Crystallographic Data:

The following table summarizes typical crystal data obtained for analogous heterocyclic carboxamide compounds, illustrating the parameters determined through X-ray diffraction. nih.govnih.gov

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.596 - 22.284
b (Å)10.191 - 12.377
c (Å)10.284 - 13.287
β (°)95.13 - 102.96
Volume (ų)1110 - 2282
Z (molecules/unit cell)4

Selected Bond Lengths and Angles:

The geometry of the molecule is defined by specific bond lengths and angles within the benzoxazole core and the carboxamide linker. Data from analogous structures indicate that the bond lengths are within the normal range for their respective bond types. researchgate.netnih.gov The N—C double bond in the oxazole (B20620) ring is typically shorter than the other bonds within the heterocyclic system. nih.gov

Table of Representative Bond Lengths

BondLength (Å)
N1=C7 (imine)1.293 - 1.327
O1—N1 (oxazole)~1.422
O1—C9 (oxazole)~1.364
C10=O2 (carbonyl)~1.244

Table of Representative Bond Angles

AngleAngle (°)
C7—N1—O1~105 - 110
N1—O1—C9~108 - 112
C8—C9—O1~106 - 110

Theoretical and Computational Chemistry Investigations of N,3 Diphenyl 2,1 Benzoxazole 5 Carboxamide

Quantum Chemical Calculations

Calculation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting the spectroscopic properties of novel compounds, offering insights that complement experimental data. For molecules structurally related to N,3-diphenyl-2,1-benzoxazole-5-carboxamide, computational methods like Density Functional Theory (DFT) are employed to calculate vibrational frequencies. These calculations can help in the assignment of infrared and Raman spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational approaches. The Gauge-Independent Atomic Orbital (GIAO) method is a common technique used for this purpose. mdpi.comucm.es By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of the molecule. mdpi.comucm.espsu.edu These theoretical values are then often compared with experimental data to confirm the molecular structure. mdpi.comucm.es For complex heterocyclic structures, 2D NMR techniques such as COSY, HSQC, and HMBC are often correlated with computed values for complete and unambiguous assignment of all signals. psu.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the interaction of small molecules with biological targets at an atomic level. These computational techniques are crucial in modern drug discovery and development.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net This technique is widely used to understand the binding mechanism of inhibitors and to screen virtual libraries of compounds for potential drug candidates. nih.govresearchgate.net For various benzoxazole (B165842) derivatives, molecular docking studies have been performed to elucidate their interaction with specific biological targets. nih.govresearchgate.netlookchem.com

A key output of molecular docking simulations is the prediction of the binding affinity between a ligand and its protein target. researchgate.netnih.gov This is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. For instance, in studies of benzoxazole derivatives with antimicrobial activity, docking scores have been used to rank compounds based on their potential efficacy. lookchem.com Scoring functions are employed to estimate the binding free energy, which is a critical parameter in structure-based drug design. nih.gov While specific binding affinity predictions for this compound are not detailed in the provided sources, the general approach for related compounds involves docking the ligand into the active site of a target protein and calculating the binding energy.

Examples of Predicted Binding Affinities for Benzoxazole Derivatives with Various Protein Targets
Compound/DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan (4c)4URO receptor-8.0
2,5-disubstituted benzoxazole (3N13)Sterol 14α-demethylase (CYP51)Data not specified
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivativesCOX-2Data not specified

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's active site that interact with the ligand. researchgate.netlookchem.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, a study on 2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)benzoxazole derivatives identified hydrogen bond formation with GLU145 and ILE144 residues in the allosteric site of Penicillin Binding Protein 2a (PBP2a). lookchem.com Identifying these key residues and interaction motifs is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. lookchem.com

Examples of Key Binding Residues for Benzoxazole Derivatives
Compound/DerivativeProtein TargetKey Interacting ResiduesInteraction Type
2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)benzoxazole (B9)Penicillin Binding Protein 2a (PBP2a)GLU145, ILE144Hydrogen Bond

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. ekb.egresearchgate.net These simulations can assess the stability of the docked pose and explore the conformational changes that may occur upon ligand binding. nih.gov

MD simulations are used to evaluate the stability of the ligand-receptor complex by monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory. nih.gov A stable complex will typically show convergence in its RMSD values, indicating that the ligand remains bound in a consistent orientation within the active site. For some benzoxazole derivatives, MD simulation data have confirmed stable ligand-receptor interactions. nih.gov These simulations provide a more realistic representation of the binding event than static docking models by accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. nih.govnih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Conformational Landscape and Flexibility Analysis

Computational studies on related benzoxazole structures indicate that the benzoxazole ring system itself is largely planar. researchgate.net The flexibility of the entire molecule is therefore primarily dependent on the rotation of the two phenyl groups and the carboxamide linker. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to map the potential energy surface as a function of these torsional angles.

For analogous structures, it has been observed that the planarity of the molecule is a critical factor in its electronic properties and biological activity. The degree of torsion between the benzoxazole core and the phenyl substituents influences the extent of π-conjugation, which in turn affects the molecule's absorption and emission spectra. While specific data for this compound is not extensively documented in publicly accessible literature, studies on similar benzoxazole derivatives suggest that the most stable conformations likely involve a compromise between maximizing conjugation (favoring planarity) and minimizing steric hindrance between the aromatic rings and the carboxamide group.

Solvation Effects and Stability in Aqueous Environments

The behavior of this compound in an aqueous environment is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. Solvation models, both implicit and explicit, are used in computational chemistry to simulate the interaction between a solute and solvent molecules.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient for estimating the stability of different conformers in solution. For a molecule like this compound, the presence of the polar carboxamide group suggests that it will have significant interactions with a polar solvent like water. The solvation energy will likely favor conformations where the polar groups are more exposed to the solvent.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzoxazole derivatives, which are known to exhibit a wide range of biological activities including anticancer and antimicrobial effects, pharmacophore models have been developed to guide the design of new potent compounds.

A typical pharmacophore model for a series of active benzoxazole derivatives might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic groups (HY). The specific arrangement and combination of these features are determined by aligning a set of known active molecules and identifying their common structural motifs.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential drug candidates. For instance, a pharmacophore model developed for a series of benzoxazole-based kinase inhibitors could be used to screen for new compounds with potential anticancer activity. While a specific pharmacophore model for this compound has not been detailed, its structural features suggest it could fit models developed for other bioactive benzoxazoles.

FeatureDescription
Hydrogen Bond Acceptor (HBA)Typically the oxygen and nitrogen atoms of the carboxamide and benzoxazole core.
Hydrogen Bond Donor (HBD)The N-H group of the carboxamide.
Aromatic Ring (AR)The two phenyl rings and the benzoxazole system.
Hydrophobic Group (HY)The phenyl rings contribute to hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Predictive Models Based on Structural Features

For classes of compounds like benzoxazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their biological activities. nih.gov These models are built by aligning a set of molecules with known activities and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various molecular properties (in CoMSIA).

The resulting models can be visualized as 3D contour maps that indicate which regions around the molecule are favorable or unfavorable for activity. For example, a CoMFA model might show that bulky substituents in a certain position increase activity (a sterically favored region), while electronegative groups in another position decrease it (an electrostatically disfavored region). Such models for benzoxazole derivatives have provided valuable insights for the design of new analogs with improved potency. nih.gov

Identification of Molecular Descriptors Correlated with Biological Activity

In addition to 3D-QSAR, 2D-QSAR models are also developed using a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, electronic properties, and physicochemical characteristics. By applying statistical methods like multiple linear regression or machine learning algorithms, it is possible to identify a set of descriptors that are highly correlated with the biological activity of a series of compounds.

For benzoxazole derivatives, relevant molecular descriptors could include:

Descriptor CategoryExample Descriptors
Topological Molecular connectivity indices, Wiener index, Balaban index.
Electronic Dipole moment, HOMO/LUMO energies, partial charges.
Physicochemical LogP (lipophilicity), molecular weight, molar refractivity.

By identifying the key descriptors that influence the biological activity of benzoxazoles, researchers can rationally design new molecules with enhanced desired properties. The structure-activity relationship for benzoxazole derivatives often indicates that the nature and position of substituents on the phenyl rings and the benzoxazole core play a crucial role in determining their biological effects. researchgate.net

Structure Activity Relationship Sar Studies of N,3 Diphenyl 2,1 Benzoxazole 5 Carboxamide Derivatives

Systematic Substitution Effects on Biological Activity

Systematic modification of substituents on the core heterocyclic ring and its appended moieties is a cornerstone of medicinal chemistry, aiming to elucidate the impact of electronic and steric properties on biological efficacy.

For related benzisoxazole scaffolds, substitutions on the fused benzene (B151609) ring have been shown to significantly modulate activity. For instance, in a series of 1,2-benzisoxazole (B1199462) derivatives studied for anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov This suggests that the electronic nature and position of substituents on the benzoxazole (B165842) core of N,3-diphenyl-2,1-benzoxazole-5-carboxamide would likely be a critical determinant of its biological profile. However, without direct experimental data, specific effects of substituents (e.g., electron-donating or electron-withdrawing groups) at positions 4, 6, or 7 of the 2,1-benzoxazole ring remain speculative.

The aryl groups at the 3-position and on the amide nitrogen are key features of the target molecule. In studies of other bicyclic heterocyclic carboxamides, substitutions on these phenyl rings have profound effects on activity. For a series of 2-(substituted-phenyl) benzimidazole-6-carboxamides, the presence of electron-donating groups, such as multiple methoxy (B1213986) groups on the C-2 phenyl ring, led to a significant increase in anticancer activity. bohrium.com Conversely, in a different series of 3-(2-benzoxazol-5-yl)alanine derivatives, electron-donating groups (methoxy, dimethylamino) on the phenyl ring at the 2-position of the benzoxazole core conferred potent antifungal activity. nih.gov

These findings suggest that a systematic exploration of substituents on both the N-phenyl and 3-phenyl rings of this compound would be crucial. Parameters such as Hammett constants (for electronic effects) and Taft parameters (for steric effects) of the substituents would likely correlate with biological activity.

Table 1: Hypothetical SAR Data for Modifications on the 3-Phenyl Moiety No experimental data is available in the searched sources. The following table is a representative template of how such data would be presented.

Compound IDR (Substitution on 3-Phenyl Ring)Biological Activity (e.g., IC₅₀, µM)
Template-14-H-
Template-24-OCH₃-
Template-34-Cl-
Template-44-CF₃-
Template-53,4-diCl-

The carboxamide group (-CONH-) serves as a rigid linker between the 2,1-benzoxazole core and the N-phenyl ring. The length, rigidity, and composition of this linker are often critical for optimal interaction with a biological target. No studies were found that specifically investigated variations of this linker for the this compound scaffold. Such modifications could include introducing methylene (B1212753) spacers to increase flexibility (e.g., -CH₂CONH-), replacing the amide with a bioisostere (e.g., sulfonamide, reverse amide), or altering the point of attachment on the benzoxazole ring.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the general class of benzoxazole-containing compounds, the heterocyclic ring often acts as a central scaffold, with hydrogen bond donors/acceptors and hydrophobic/aromatic regions positioned at specific vectors. For N-phenylbenzamides, the amide N-H often serves as a key hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The two phenyl rings likely engage in hydrophobic and π-stacking interactions within a receptor binding pocket. Without a known biological target or a set of active analogues for this compound, a precise pharmacophore model cannot be constructed.

Correlation between Molecular Structure and Observed Biological Efficacy

A direct correlation for this compound cannot be established from the available literature. Based on related structures, it can be hypothesized that:

Electronic Effects: Electron-donating substituents on the aryl rings might enhance activity for certain targets (e.g., anticancer, antifungal), while electron-withdrawing groups may be favorable for others. bohrium.comnih.gov

Steric Factors: The size and position of substituents on all three rings (benzoxazole, N-phenyl, 3-phenyl) will influence the molecule's ability to fit into a specific binding site. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents optimal binding.

Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization aims to improve the properties of a hit compound. For the this compound scaffold, potential strategies would include:

Systematic Substituent Scanning: Synthesizing small, focused libraries of compounds with diverse electronic and steric substitutions on each of the three aromatic rings to build a comprehensive SAR profile.

Bioisosteric Replacement: Replacing the carboxamide linker or the phenyl rings with other functional groups or heterocycles to improve properties like metabolic stability, solubility, or target affinity.

Structure-Based Design: If a biological target is identified and its structure determined (e.g., via X-ray crystallography), computational docking and modeling could guide the rational design of more potent and selective analogues that form specific, high-affinity interactions with the target's binding site.

Derivatives and Analogues of N,3 Diphenyl 2,1 Benzoxazole 5 Carboxamide

Synthesis of Related Benzoxazole (B165842) Carboxamide Analogues

The synthesis of benzoxazole carboxamide analogues typically involves multi-step reaction sequences. A common strategy is the condensation of 2-aminophenols with carboxylic acids or their derivatives, which forms the core benzoxazole ring. mdpi.com Subsequent modifications, such as amide bond formation, are then carried out to introduce the carboxamide functionality and other desired substituents.

One general synthetic route involves the coupling reaction of a substituted benzoxazole-5-carboxylic acid with a variety of amines to yield the final carboxamide derivatives. For instance, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid can be reacted with aniline (B41778) derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov

Alternative methods include microwave-assisted and ultrasound-assisted synthesis, which can offer improved yields and shorter reaction times. mdpi.com Mechanochemical reactions and reactions in deep eutectic solvents are also being explored as more sustainable and eco-friendly synthetic approaches. mdpi.com The versatility of these synthetic methods allows for the introduction of a wide range of substituents on both the benzoxazole core and the carboxamide side chain, enabling the generation of diverse libraries of analogues for biological screening. nih.gov

Comparative Biological Activity Profiling of Analogues

Analogues of N,3-diphenyl-2,1-benzoxazole-5-carboxamide have been evaluated for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netnih.gov The specific biological profile of an analogue is highly dependent on the nature and position of its substituents.

Anticancer Activity: Many benzoxazole carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For example, certain analogues have shown significant activity against non-small cell lung cancer (NCI-H460) cells. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway. nih.govresearchgate.net

Enzyme Inhibition: A notable therapeutic target for this class of compounds is acid ceramidase (AC), an enzyme involved in the metabolism of ceramides, which are lipid messengers that regulate processes like apoptosis and inflammation. nih.gov Several benzoxazolone carboxamides have been identified as potent AC inhibitors, suggesting their potential in treating diseases like cancer where ceramide levels are dysregulated. nih.gov

Antimicrobial Activity: The benzoxazole scaffold is also present in compounds with significant antimicrobial properties. nih.govnih.gov Derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. nih.govnih.gov The lipophilic nature of the benzoxazole ring is thought to enhance membrane permeability, allowing the compounds to accumulate within microbial cells and interact with essential biomolecules. mdpi.com

Below is an interactive data table summarizing the biological activities of representative benzoxazole carboxamide analogues.

Compound IDTargetActivityCell Line/OrganismReference
Analogue 1Acid CeramidasePotent InhibitionHuman AC nih.gov
Analogue 2VEGFR-2Inhibitory ActivityHCT-116, MCF-7 nih.gov
Analogue 3AntibacterialMIC = 0.25 µg/mLP. aeruginosa mdpi.com
Analogue 4AntifungalActiveC. albicans nih.govnih.gov
Analogue 55-HT3 ReceptorAntagonistHuman 5-HT3A nih.gov

Structure-Activity Relationship within Analogue Series

Systematic investigations into the structure-activity relationships (SAR) of benzoxazole carboxamide analogues have provided valuable insights for the rational design of more potent and selective compounds. nih.govresearchgate.net These studies typically involve modifying specific positions on the benzoxazole ring and the carboxamide side chain and assessing the impact on biological activity.

Key findings from SAR studies include:

Substituents on the Benzoxazole Core: The nature and position of substituents on the benzoxazole ring significantly influence biological activity. mdpi.com For instance, in a series of antiproliferative benzoxazole derivatives, the presence of a methoxy (B1213986) group at the 3-position of a phenyl ring at the 2-position of the benzoxazole generally led to higher activity. mdpi.com Similarly, halogen substitutions at the 5-position of the benzoxazole ring have been shown to enhance antiproliferative effects. mdpi.com

The Carboxamide Moiety: The carboxamide group itself is often crucial for activity, potentially participating in key hydrogen bonding interactions with biological targets. mdpi.com Modifications to the amine portion of the carboxamide can dramatically alter potency and selectivity.

The following table provides a summary of key SAR findings for benzoxazole carboxamide analogues.

Modification SiteSubstituent EffectImpact on ActivityReference
Benzoxazole Position 5Halogen (e.g., Cl)Increased Antiproliferative Activity mdpi.com
2-Phenyl Ring Position 3Methoxy GroupIncreased Antiproliferative Activity mdpi.com
Carboxamide LinkerVariation in LengthModulated Enzyme Inhibition mdpi.com
Terminal Phenyl GroupIntroduction of Polar GroupsAltered Solubility and Stability nih.gov

Design Principles for Novel Benzoxazole Carboxamide Scaffolds

The design of novel benzoxazole carboxamide scaffolds is guided by a combination of SAR data, computational modeling, and a deep understanding of the target's binding site. nih.gov The goal is to develop new chemical entities with improved potency, selectivity, and drug-like properties.

Pharmacophore Modeling: A key design principle is the development of a pharmacophore model, which defines the essential structural features required for biological activity. For VEGFR-2 inhibitors, for example, a pharmacophore model might include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions that map onto the ATP binding site of the enzyme. nih.govresearchgate.net Novel benzoxazole derivatives can then be designed to fit this pharmacophore.

Scaffold Hopping and Isosteric Replacement: Another strategy involves "scaffold hopping," where the benzoxazole core is replaced with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. Isosteric replacement, where functional groups are replaced with other groups of similar size and electronic properties, is also used to fine-tune the activity and properties of a lead compound.

Molecular Docking and Computational Chemistry: In silico techniques such as molecular docking are invaluable for predicting the binding modes of newly designed analogues within the active site of a target protein. nih.gov This allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

By integrating these design principles, researchers can rationally design and synthesize novel benzoxazole carboxamide scaffolds with optimized therapeutic potential.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The advancement of N,3-diphenyl-2,1-benzoxazole-5-carboxamide from a laboratory-scale compound to a widely accessible research tool or material hinges on the development of efficient, scalable, and environmentally conscious synthetic methods. Current multi-step syntheses for related benzoxazole (B165842) carboxamides often involve processes like electrophilic substitution, cyclization, reduction, and amide formation. researchgate.net Future research should focus on refining these pathways.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of sustainable methodologies such as microwave-assisted synthesis, ultrasound reactions, and mechanochemistry could significantly reduce reaction times and energy consumption compared to conventional methods. mdpi.comnih.gov

Solvent Optimization: Replacing hazardous organic solvents with greener alternatives, such as deep eutectic solvents, would enhance the environmental profile of the synthesis. mdpi.com

Catalysis: Exploring novel catalytic systems could improve yields, reduce the number of synthetic steps, and minimize waste production.

Flow Chemistry: The development of continuous flow processes could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability for industrial-scale production.

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

MethodologyAdvantagesPotential Application for this compound
Conventional Heating Well-established and understood.Baseline for comparison of new, more sustainable methods.
Microwave-Assisted Significant reduction in reaction time, improved yields. mdpi.comAccelerating the cyclization or amide formation steps in the synthesis.
Ultrasound-Assisted Enhanced reaction rates and yields, energy efficiency. mdpi.comImproving mass transfer and accelerating heterogeneous reactions.
Mechanochemistry Solvent-free or low-solvent reactions, reduced waste. mdpi.comA highly sustainable option for solid-state synthesis steps.

Advanced Mechanistic Studies on Biological Activities

Benzoxazole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects. nih.gov While the specific biological profile of this compound is not yet fully elucidated, future research should employ advanced techniques to uncover its mechanisms of action at a molecular level. This involves moving beyond preliminary screening to detailed investigations into how the compound interacts with biological systems.

Future mechanistic studies could include:

Target Deconvolution: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or receptors that the compound binds to.

Pathway Analysis: Once a target is identified, transcriptomics and metabolomics can reveal how the compound modulates cellular pathways and networks.

Structural Biology: Co-crystallizing the compound with its biological target can provide atomic-level insights into the binding interactions, guiding the design of more potent and selective analogs.

Development of this compound as Chemical Probes

The inherent structural features of the benzoxazole core, particularly its fluorescence properties, make it an attractive scaffold for the development of chemical probes. nih.govmdpi.com Derivatives of 3-(2-benzoxazol-5-yl)alanine have been explored as solvatochromic probes, which are sensitive to the polarity of their microenvironment. researchgate.net This suggests that this compound could be engineered into sophisticated tools for biophysical studies.

Future directions in this area include:

Fluorescent Labeling: Modifying the structure to enhance its quantum yield and photostability for use as a fluorescent tag for imaging biomolecules within cells.

Biosensors: Incorporating moieties that respond to specific ions, reactive oxygen species, or enzymatic activities, allowing the compound to function as a sensor for monitoring cellular processes in real-time.

Photoaffinity Probes: Introducing photoreactive groups that, upon UV irradiation, form a covalent bond with the target protein, enabling unambiguous target identification and validation.

Applications in Materials Science and Photophysics (excluding optical applications for whitening agents/dyes where the context is not purely academic)

The photophysical properties of benzoxazole derivatives warrant exploration for applications in materials science. researchgate.net Research on related heterocyclic structures has demonstrated their potential as multifunctional organic materials. nih.govresearchgate.net The rigid, conjugated system of this compound suggests it could possess interesting electronic and optical properties.

Potential research avenues include:

Organic Electronics: Investigating its properties as a semiconductor or emitter in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic (OPV) cells.

Luminescent Materials: Studying its solid-state emission properties and potential for aggregation-induced emission enhancement for applications in sensing and imaging. nih.gov

Nonlinear Optics: Assessing its potential for applications in nonlinear optical materials, which have uses in photonics and optical data processing.

Table 2: Potential Photophysical Applications of Benzoxazole Scaffolds

Application AreaRelevant PropertyResearch Focus for this compound
Organic Electronics Charge transport, electroluminescenceEvaluation of charge mobility and use in OLED device fabrication.
Fluorescent Probes Solvatochromism, high quantum yieldSynthesis of derivatives for sensing microenvironment polarity. researchgate.net
Solid-State Lighting High solid-state quantum yieldInvestigation of crystal packing effects on emission properties. nih.gov

Computational Design of Next-Generation Benzoxazole Carboxamides

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. chemistryjournal.net For benzoxazole carboxamides, methods like molecular docking, density functional theory (DFT) calculations, and quantitative structure-activity relationship (QSAR) studies are already being used to predict molecular behaviors and guide synthetic efforts. nih.govtandfonline.comnih.gov

Future computational work should focus on:

Virtual Screening: Using the this compound scaffold as a template to virtually screen large chemical libraries for analogs with improved biological activity or material properties.

De Novo Design: Employing algorithms to design entirely new benzoxazole carboxamides with optimized properties based on predictive models of target binding or photophysical behavior.

ADME/Tox Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new designs, helping to prioritize compounds with drug-like characteristics for synthesis. nih.gov

In-depth Exploration of Target Specificity and Selectivity

For any potential therapeutic application, understanding a compound's specificity and selectivity is critical. Benzoxazole carboxamides have been identified as potent antagonists for specific receptors, such as the 5-HT3 receptor, demonstrating the potential for high selectivity within this chemical class. nih.gov Future research on this compound must rigorously assess its interaction profile.

Key research strategies include:

Kinome and Receptor Profiling: Screening the compound against large panels of kinases and G-protein coupled receptors (GPCRs) to identify primary targets and potential off-target interactions.

Selectivity Assays: Developing specific biochemical and cell-based assays to quantify the compound's potency against its primary target versus closely related proteins. For example, if it shows activity against a specific enzyme, its inhibitory concentration should be compared against other members of that enzyme family. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl and carboxamide substituents to understand which structural features govern target specificity. chemistryjournal.net This can reveal key interactions that can be enhanced to improve selectivity. nih.gov

Interdisciplinary Research with Other Scientific Fields

The full potential of this compound can best be realized through collaborative, interdisciplinary research. chemistryjournal.net The diverse properties of the benzoxazole scaffold bridge multiple scientific domains.

Future collaborations could involve:

Chemistry and Biology: Synthetic chemists can create novel analogs based on insights from biologists and pharmacologists who are studying the compound's mechanism of action. chemistryjournal.net

Materials Science and Chemistry: Materials scientists can characterize the photophysical and electronic properties of new derivatives synthesized by chemists, guiding the development of novel organic materials. chemistryjournal.net

Computational Science and Experimental Science: Computational chemists can build predictive models based on experimental data, which in turn can guide experimentalists to design more efficient and targeted studies.

By fostering these interdisciplinary connections, the scientific community can accelerate the translation of fundamental discoveries about this compound into practical tools and applications.

Q & A

Q. How to validate target engagement in cellular assays?

  • Methodological Answer : Use CRISPR-edited cell lines (e.g., AICARFTase-knockout) to confirm on-target effects. Rescue experiments with exogenous folates can further corroborate mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.